molecular formula C18H17N3O3 B7697558 N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide

Cat. No.: B7697558
M. Wt: 323.3 g/mol
InChI Key: WQCJLDBTYSETLY-UHFFFAOYSA-N
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Description

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives.

Preparation Methods

The synthesis of N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the compound without the need for protective groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain. This inhibition affects the production of reactive oxygen species (ROS) and the accumulation of lipofuscin and lipids . Molecular docking studies have indicated that the compound binds effectively to amino acids around the SDH active pocket .

Comparison with Similar Compounds

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide can be compared with other 1,2,4-oxadiazole derivatives, such as:

Properties

IUPAC Name

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-2-16-20-18(24-21-16)14-10-6-7-11-15(14)19-17(22)12-23-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCJLDBTYSETLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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